3-(3-Chlorophenyl)-3'-cyanopropiophenone
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Overview
Description
3-(3-Chlorophenyl)-3’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones. It features a chlorophenyl group and a cyanopropiophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3’-cyanopropiophenone typically involves the chlorination of propiophenone. The process begins with the reaction of propiophenone with chlorine gas in the presence of a catalyst such as aluminum trichloride. The reaction is carried out in a solvent like 1,2-dichloroethane. The chlorination is followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain the refined product with a high purity of 99.7-99.9% .
Industrial Production Methods
In industrial settings, the production of 3-(3-Chlorophenyl)-3’-cyanopropiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3’-cyanopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-3’-cyanopropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3’-cyanopropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with monoamine transporters, affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
4-Chloromethcathinone: Another synthetic cathinone with a different substitution pattern on the phenyl ring.
Uniqueness
3-(3-Chlorophenyl)-3’-cyanopropiophenone is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a cyanopropiophenone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSWVFKHNTWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644417 |
Source
|
Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-32-8 |
Source
|
Record name | 3-[3-(3-Chlorophenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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